molecular formula C7H11ClN2O B11735983 1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride

1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B11735983
M. Wt: 174.63 g/mol
InChI Key: OGEAMVSEMULMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyridine ring with an aminoethyl side chain and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an aminoethyl group in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)pyrrolidine: Similar structure but with a pyrrolidine ring.

    1-(2-Aminoethyl)imidazole: Contains an imidazole ring instead of a pyridine ring.

    1-(2-Aminoethyl)benzimidazole: Features a benzimidazole ring.

Uniqueness

1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

1-(2-aminoethyl)pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-4-6-9-5-2-1-3-7(9)10;/h1-3,5H,4,6,8H2;1H

InChI Key

OGEAMVSEMULMCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)CCN.Cl

Origin of Product

United States

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